![molecular formula C17H17N3O4S2 B2987143 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1795412-88-2](/img/structure/B2987143.png)
2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Antitumor Activity : Research has demonstrated the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds showed potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
In Vitro Cytotoxic Activity : Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Chemical Synthesis and Reactivity
- Synthetic Routes : Studies have explored synthetic routes to various thieno[3,2-d]pyrimidine derivatives, providing a foundation for developing compounds with potential pharmaceutical applications. For instance, the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential thymidylate synthase inhibitors has been detailed, showcasing the chemical versatility and reactivity of these scaffolds (Gangjee et al., 2004).
Pharmacokinetics and Disposition
- Disposition Characteristics : The disposition characteristics of PF-06282999, a thiouracil derivative with a similar structural motif, were studied across animals and humans, with renal excretion of the unchanged parent emerging as the principal clearance mechanism. This study highlights the importance of understanding the pharmacokinetics and disposition of thieno[3,2-d]pyrimidine derivatives for their development as potential therapeutic agents (Dong et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzymeMPO (Myeloperoxidase) . MPO plays a crucial role in the body’s immune response, and its inhibition can be useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and coronary artery disease .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with its targets (like mpo) and inhibit their function, thereby modulating the associated biochemical pathways .
Biochemical Pathways
Given its potential role as an mpo inhibitor, it may influence pathways related to immune response and inflammation .
Pharmacokinetics
Similar compounds have shown good traditional drug-like properties
Result of Action
As a potential mpo inhibitor, it may modulate immune response and inflammation, potentially providing therapeutic benefits in conditions like cardiovascular disorders .
properties
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-12-4-2-11(3-5-12)18-14(22)10-26-17-19-13-6-9-25-15(13)16(23)20(17)7-8-21/h2-6,9,21H,7-8,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWMPHPUAXVHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide |
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